Eltanexor

Vue d'ensemble

Description

Eltanexor (KPT-8602) is an investigational, second-generation compound . Like Selinexor, it functions by binding with, and inhibiting, the nuclear export protein, XPO1 . This leads to the accumulation of tumor suppressor proteins in the cell nucleus . It is currently being evaluated in clinical trials for the treatment of patients with hematologic and solid tumor malignancies .

Molecular Structure Analysis

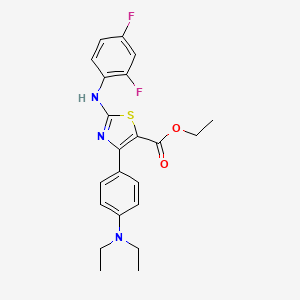

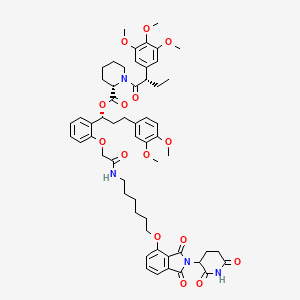

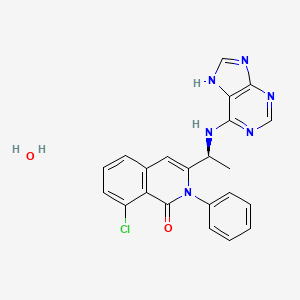

Eltanexor has a molecular weight of 428.29 . Its molecular formula is C17H10F6N6O . The IUPAC name for Eltanexor is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide .

Chemical Reactions Analysis

Eltanexor is an orally active exportin-1 (XPO1) inhibitor . It has effective anti-leukemic activity . Eltanexor inhibits XPO1-dependent nuclear export (EC50=60.9 nM) by directly targeting XPO1 . Eltanexor causes caspase-dependent apoptosis in a panel of leukemic cell lines .

Physical And Chemical Properties Analysis

Eltanexor has a molecular weight of 428.29 . Its molecular formula is C17H10F6N6O . The IUPAC name for Eltanexor is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide . It is a synthetic organic compound .

Applications De Recherche Scientifique

Hematology: Treatment of Myelodysplastic Syndrome (MDS)

Eltanexor has been studied as a treatment for higher-risk Myelodysplastic Syndrome (MDS). It acts as a Selective Inhibitor of Nuclear Export (SINE) compound, which has shown promise in patients who are refractory to hypomethylating agents. In clinical trials, Eltanexor demonstrated a disease control rate of 71%, with 29% achieving marrow complete response (mCR) and 43% achieving stable disease .

Oncology: Synergy with Dexamethasone in Acute Lymphoblastic Leukemia (ALL)

In the field of oncology, particularly for Acute Lymphoblastic Leukemia (ALL), Eltanexor has been found to synergize with dexamethasone. This combination leads to increased apoptosis and histone depletion in B-ALL and T-ALL cell lines, as well as in patient-derived ALL xenograft models. The synergy enhances the activity of the glucocorticoid receptor and inhibits E2F-mediated transcription, which is crucial for cell cycle progression and DNA replication .

Molecular Biology: Inhibition of XPO1-Dependent Nuclear Export

Eltanexor inhibits the nuclear export protein XPO1, leading to the accumulation of tumor suppressor proteins in the cell nucleus. This mechanism is vital for inducing Caspase-dependent apoptosis in leukemic cell lines, making it a significant area of research in molecular biology .

Pharmacology: Improved Tolerability and Reduced Brain Penetration

Pharmacologically, Eltanexor is a second-generation SINE compound with reduced brain penetration compared to its predecessor, Selinexor. This attribute contributes to its improved tolerability, making it a safer option for patients, especially those with central nervous system considerations .

Clinical Trials: Multiple Myeloma (MM) Treatment

Eltanexor has been evaluated in clinical trials for the treatment of refractory Multiple Myeloma (MM). Preliminary results indicate that Eltanexor, alone or in combination with dexamethasone, induces responses or disease control. The most common adverse events were cytopenias, while gastrointestinal and systemic adverse events were mainly Grade 1 .

Drug Development: Investigational Anti-Cancer Agent

As an investigational anti-cancer agent, Eltanexor is part of ongoing research for its potential use in advanced colorectal cancer, castrate-resistant prostate cancer (mCRPC), and High-Risk MDS. Its role in inhibiting the nuclear export protein XPO1 positions it as a novel compound in the pipeline of anti-cancer drug development .

Mécanisme D'action

Target of Action

Eltanexor, also known as KPT-8602, is a second-generation, highly specific and orally active inhibitor of exportin-1 (XPO1) . XPO1, also known as CRM1, is a major nuclear transport receptor involved in the export of more than 200 known cargo proteins, including tumor suppressors and growth-regulating proteins .

Mode of Action

Eltanexor functions by binding with, and inhibiting, the nuclear export protein, XPO1 . This leads to the accumulation of tumor suppressor proteins in the cell nucleus . It inhibits XPO1-dependent nuclear export with an EC50 of 60.9 nM by directly targeting XPO1 . This interaction results in the induction of Caspase-dependent apoptosis in a panel of leukemic cell lines .

Biochemical Pathways

Eltanexor affects several biochemical pathways. It inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, and the priming of NLRP3 . This leads to the attenuation of both lipopolysaccharide (LPS)-induced peripheral inflammation and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neuroinflammation .

Pharmacokinetics

Eltanexor is orally bioavailable and has similar pharmacokinetic properties to selinexor, another XPO1 inhibitor . Eltanexor has markedly reduced penetration across the blood-brain barrier, which results in the attenuation of the central nervous system mediated side effects of anorexia and weight loss .

Result of Action

Eltanexor has demonstrated potent anti-leukemic activity . It has shown efficacy in the reduction of tumor size and inhibition of Exportin 1 (XPO1), a transport protein . In clinical trials, it has shown preliminary anti-tumor activity in hematologic and solid tumor malignancies .

Action Environment

The action of Eltanexor can be influenced by environmental factors. For instance, its reduced brain penetration compared to selinexor results in improved tolerability in non-clinical animal models . This suggests that the physiological environment can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Eltanexor has received regulatory designations from the FDA and EC, reinforcing its potential to improve clinical outcomes for patients with relapsed/refractory MDS . Karyopharm Therapeutics Inc. is dedicated to advancing ongoing clinical trials and is committed to bringing Eltanexor to these patients and their families as a new treatment option .

Propriétés

IUPAC Name |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eltanexor | |

CAS RN |

1642300-52-4 | |

| Record name | Eltanexor [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELTANEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)